REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([NH2:14])[CH:2]=1.Cl.Cl.N([O-])=O.[Na+]>Cl>[C:6]1([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:5]=[CH:4][C:3]([NH2:14])=[CH:2][CH:1]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.5 ml
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in an ice bath
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |